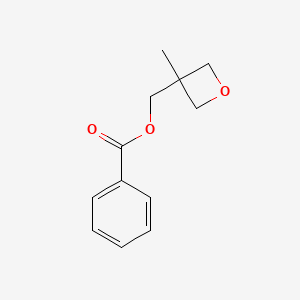
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A is not fully understood, but it is believed to act through the modulation of various signaling pathways. In cancer cells, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in cell proliferation and survival. In neurology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms and antioxidant responses. In immunology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to modulate the activity of various immune cells, including macrophages and T cells.
Biochemical and physiological effects:
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to induce apoptosis and inhibit cell proliferation. In neurology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In immunology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Direcciones Futuras
There are several future directions for the study of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A for maximum efficacy. In neurology, studies are needed to investigate the potential therapeutic effects of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in other neurodegenerative diseases. In immunology, studies are needed to further elucidate the mechanisms of action of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A and its potential applications in autoimmune diseases.
In conclusion, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A is a synthetic compound that has shown potential therapeutic properties in various fields of research. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve the modulation of various signaling pathways. Further studies are needed to fully understand the potential applications of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in various fields of research.
Métodos De Síntesis
The synthesis of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A involves the reaction of 3,4-dimethylphenylacetonitrile with dimethylamine, followed by the addition of ethyl chloroformate and sodium hydride. The resulting product is then purified through column chromatography. This synthesis method has been optimized to ensure high yield and purity of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer models. In neurology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In immunology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been studied for its ability to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-5-6-12(7-11(10)2)15-14(18)17-8-13(9-17)16(3)4/h5-7,13H,8-9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGMOXVOYATMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
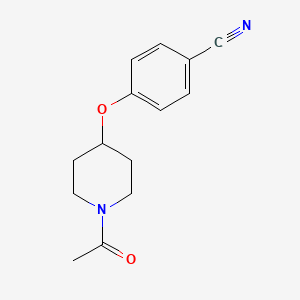
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
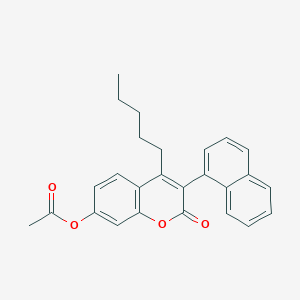
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
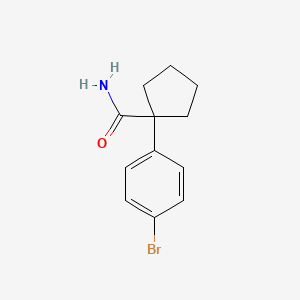
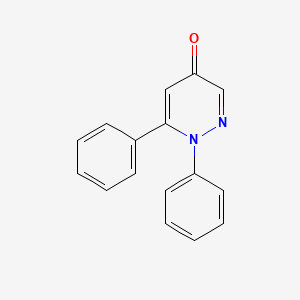
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
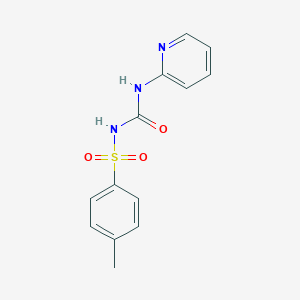
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
